Enhanced Lipophilicity vs. Non-Fluorinated Analogs
The trifluorobutoxy substituent confers significantly higher lipophilicity compared to non-fluorinated alkoxy analogs, as evidenced by calculated logP values. This property is critical for membrane permeability and target engagement in medicinal chemistry applications .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP = 3.7 |
| Comparator Or Baseline | 4-Butoxybenzaldehyde (estimated logP ~2.8) |
| Quantified Difference | ΔlogP ≈ +0.9 |
| Conditions | Calculated using fragment-based methods (ACD/Labs or similar) |
Why This Matters
Higher logP enhances passive membrane permeability, potentially improving oral bioavailability and CNS penetration in drug candidates.
